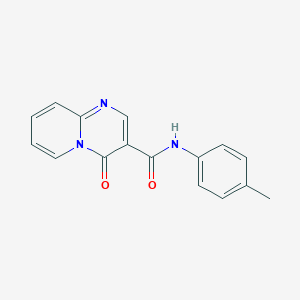![molecular formula C9H12N2O B063232 1-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone CAS No. 165117-99-7](/img/structure/B63232.png)
1-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) is a nitrogen-containing heterocyclic compound that features a fused pyrrole and pyrazine ring system.
Méthodes De Préparation
The synthesis of pyrrolo[1,2-a]pyrazine derivatives typically involves several key steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, forming N-propargylenaminones. Finally, intramolecular cyclization, often catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), yields the desired pyrrolo[1,2-a]pyrazine derivatives . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
Pyrrolo[1,2-a]pyrazine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.
Cyclization: Intramolecular cyclization reactions are crucial in forming the fused ring structure.
Common reagents used in these reactions include ammonium acetate, cesium carbonate, and various halogenated compounds. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Pyrrolo[1,2-a]pyrazine derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks in organic synthesis and drug discovery.
Industry: Pyrrolo[1,2-a]pyrazine derivatives are used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of pyrrolo[1,2-a]pyrazine derivatives varies depending on their specific biological activity. For instance, some derivatives act as kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity. Others may exert antimicrobial effects by disrupting bacterial cell walls or inhibiting essential enzymes . The exact molecular targets and pathways involved can vary widely among different derivatives.
Comparaison Avec Des Composés Similaires
Pyrrolo[1,2-a]pyrazine derivatives can be compared to other nitrogen-containing heterocycles such as imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine. While these compounds share some structural similarities, pyrrolo[1,2-a]pyrazine derivatives often exhibit unique biological activities, such as selective kinase inhibition and potent antimicrobial properties . Similar compounds include:
- Imidazo[1,2-a]pyrazine
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine
These comparisons highlight the distinct chemical and biological properties of pyrrolo[1,2-a]pyrazine derivatives, making them valuable in various research and industrial applications.
Propriétés
Numéro CAS |
165117-99-7 |
|---|---|
Formule moléculaire |
C9H12N2O |
Poids moléculaire |
164.2 g/mol |
Nom IUPAC |
1-(3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone |
InChI |
InChI=1S/C9H12N2O/c1-8(12)11-6-5-10-4-2-3-9(10)7-11/h2-4H,5-7H2,1H3 |
Clé InChI |
CUPRXFMPBWKIGT-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN2C=CC=C2C1 |
SMILES canonique |
CC(=O)N1CCN2C=CC=C2C1 |
Synonymes |
Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(2S)-3-hydroxy-2-methylpropyl]benzoate](/img/structure/B63150.png)
![6-Oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B63151.png)



![(3aS,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B63163.png)
![2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B63164.png)



![N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide](/img/structure/B63171.png)

![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B63174.png)

